Cas no 486439-06-9 (Ethyl 4-2-(3-chlorophenyl)-2-oxoethyltetrahydro-1(2H)-pyrazinecarboxylate)

486439-06-9 structure
Nom du produit:Ethyl 4-2-(3-chlorophenyl)-2-oxoethyltetrahydro-1(2H)-pyrazinecarboxylate
Numéro CAS:486439-06-9
Le MF:C15H19ClN2O3
Mégawatts:310.775963068008
CID:1075020
PubChem ID:10870633
Ethyl 4-2-(3-chlorophenyl)-2-oxoethyltetrahydro-1(2H)-pyrazinecarboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate
- Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]-1-piperazinecarboxylate
- J-520912
- 486439-06-9
- Ethyl4-(2-(3-chlorophenyl)-2-oxoethyl)piperazine-1-carboxylate
- Ethyl 4-(2-(3-chlorophenyl)-2-oxoethyl)piperazine-1-carboxylate
- Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]piperazine-1-carboxylate
- AKOS005072455
- Ethyl 4-2-(3-chlorophenyl)-2-oxoethyltetrahydro-1(2H)-pyrazinecarboxylate
-
- MDL: MFCD08444029
- Piscine à noyau: InChI=1S/C15H19ClN2O3/c1-2-21-15(20)18-8-6-17(7-9-18)11-14(19)12-4-3-5-13(16)10-12/h3-5,10H,2,6-9,11H2,1H3
- La clé Inchi: NPTVCDHDIDSERR-UHFFFAOYSA-N
- Sourire: CCOC(=O)N1CCN(CC1)CC(=O)C2=CC(=CC=C2)Cl
Propriétés calculées
- Qualité précise: 310.1084202g/mol
- Masse isotopique unique: 310.1084202g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 21
- Nombre de liaisons rotatives: 6
- Complexité: 370
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.3
- Surface topologique des pôles: 49.8Ų
Propriétés expérimentales
- Point de fusion: 80-82°C
Ethyl 4-2-(3-chlorophenyl)-2-oxoethyltetrahydro-1(2H)-pyrazinecarboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM309819-5g |
Ethyl 4-(2-(3-chlorophenyl)-2-oxoethyl)piperazine-1-carboxylate |
486439-06-9 | 95% | 5g |
$262 | 2022-09-29 | |
TRC | E031240-250mg |
Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate |
486439-06-9 | 250mg |
$ 110.00 | 2022-06-05 | ||
Chemenu | CM309819-10g |
Ethyl 4-(2-(3-chlorophenyl)-2-oxoethyl)piperazine-1-carboxylate |
486439-06-9 | 95% | 10g |
$378 | 2021-08-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-327416A-1g |
Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate, |
486439-06-9 | 1g |
¥985.00 | 2023-09-05 | ||
TRC | E031240-500mg |
Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate |
486439-06-9 | 500mg |
$ 185.00 | 2022-06-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-327416A-1 g |
Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate, |
486439-06-9 | 1g |
¥985.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-327416-500 mg |
Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate, |
486439-06-9 | 500MG |
¥722.00 | 2023-07-11 | ||
Chemenu | CM309819-1g |
Ethyl 4-(2-(3-chlorophenyl)-2-oxoethyl)piperazine-1-carboxylate |
486439-06-9 | 95% | 1g |
$88 | 2022-09-29 | |
SHENG KE LU SI SHENG WU JI SHU | sc-327416-500mg |
Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate, |
486439-06-9 | 500mg |
¥722.00 | 2023-09-05 |
Ethyl 4-2-(3-chlorophenyl)-2-oxoethyltetrahydro-1(2H)-pyrazinecarboxylate Littérature connexe
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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